Pyruvic oxime
CAS No.:
Cat. No.: VC1793475
Molecular Formula: C3H5NO3
Molecular Weight: 103.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H5NO3 |
|---|---|
| Molecular Weight | 103.08 g/mol |
| IUPAC Name | 2-hydroxyiminopropanoic acid |
| Standard InChI | InChI=1S/C3H5NO3/c1-2(4-7)3(5)6/h7H,1H3,(H,5,6) |
| Standard InChI Key | MVGBKLTYYAYYGY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NO)C(=O)O |
Introduction
Chemical Identity and Structure
Molecular Composition
Pyruvic oxime is an oxime obtained via formal condensation of pyruvic acid with hydroxylamine. Its molecular formula is C3H5NO3 with a molecular weight of 103.08 g/mol . The compound is also known by several synonyms including 2-hydroxyiminopropanoic acid, 2-oximinopropanoic acid, and pyruvatoxime .
Structural Features
The chemical structure of pyruvic oxime features a central carbon skeleton derived from pyruvic acid, with a characteristic C=NOH group (oxime functional group) replacing the carbonyl oxygen. It exists as a conjugate acid of pyruvate oxime and contains a carboxylic acid group . The compound exhibits one defined bond stereocenter, resulting in distinct isomeric forms .
Isomeric Forms
Pyruvic oxime exists in two stereoisomeric forms due to the C=N double bond:
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(2Z)-2-hydroxyiminopropanoic acid (CID 6400629)
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(2E)-2-hydroxyiminopropanoic acid (CID 6419427)
These isomers differ in the spatial arrangement of the hydroxyl group relative to the methyl group across the C=N bond .
Physical and Chemical Properties
Physical State and Solubility
Pyruvic oxime exists as a solid at room temperature and exhibits high water solubility, with experimental data indicating solubility of approximately 902 mg/mL . This high solubility in aqueous environments facilitates its role in biological systems and its use in laboratory applications.
Computed Properties
Chemical Reactivity
Pyruvic oxime demonstrates reactivity characteristic of both oxime and carboxylic acid functional groups. In biochemical systems, it serves as a substrate for enzymatic reactions, particularly in heterotrophic nitrification where it undergoes dioxygenation . In synthetic applications, it functions as a carbonyl synthon, enabling consecutive disubstitution involving direct amidation and one-pot deoximative substitution with various nucleophiles .
Biochemical Significance
Role in Heterotrophic Nitrification
Pyruvic oxime serves as a key intermediate in heterotrophic nitrification, a process through which certain heterotrophic bacteria and fungi oxidize nitrogenous compounds . This process is a critical component of the global nitrogen cycle and contributes to nitrogen transformation in various environments .
Research indicates that certain heterotrophic nitrifiers use pyruvic oxime as an intermediate in the production of nitrite from ammonia . This pathway represents an alternative to the conventional nitrification processes carried out by autotrophic nitrifiers and has significant ecological implications .
Pyruvic Oxime Dioxygenase (POD)
Enzyme Characteristics
Pyruvic oxime dioxygenase (POD) is the key enzyme responsible for the core function of heterotrophic nitrification . It is a non-heme, Fe(II)-dependent enzyme that catalyzes the dioxygenation of pyruvic oxime to produce pyruvate and nitrite .
POD isolated from Alcaligenes faecalis has been characterized as a homotetramer of subunits with a molecular weight of approximately 30,000 Da . The enzyme shows structural homology with class II aldolases, though it differs in its metal cofactor requirement .
Structural Features
Recent research has elucidated the crystal structure of POD from Alcaligenes faecalis (AfPOD) at 1.76 Å resolution . Key structural features include:
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Homotetramer quaternary structure
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Subunit structure homologous to class II aldolases, particularly zinc-dependent L-fuculose-1-phosphate aldolase
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Active site located at the bottom of a cleft formed with an adjacent subunit
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Iron ion at the active site coordinated by three histidines and three water molecules in an octahedral geometry
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Putative oxygen tunnel connected between the active site and the central cavity of the tetramer
The N-terminal region of AfPOD, which is essential for catalytic activity, appears disordered in the crystal structure. Structure prediction with AlphaFold2 combined with mutational experiments suggests that this disordered N-terminal region adopts an α-helix conformation and participates in the formation of the active site .
Synthesis and Applications
Synthetic Methods
Pyruvic oxime can be synthesized through the condensation of pyruvic acid with hydroxylamine according to methods described by Quastel et al. . This straightforward synthesis makes the compound accessible for various research and application purposes.
Applications in Organic Synthesis
Recent research has explored the use of methyl pyruvate oxime (a derivative of pyruvic oxime) as a carbonyl synthon for the synthesis of various nitrogen-containing compounds . This strategy enables the synthesis of unsymmetrical ureas, carbamates, thiocarbamates, and anilides through consecutive disubstitution involving direct amidation and one-pot deoximative substitution with various nucleophiles .
The utility of this method has been demonstrated in the synthesis of bioactive molecules, highlighting the potential of pyruvic oxime derivatives in pharmaceutical applications .
Ecological and Environmental Significance
Role in Nitrogen Cycling
As a key intermediate in heterotrophic nitrification, pyruvic oxime plays a role in the environmental nitrogen cycle. The conversion of pyruvic oxime to nitrite by heterotrophic nitrifiers contributes to nitrogen transformation in various ecosystems .
Microbial Adaptations
Studies have identified bacterial species capable of metabolizing pyruvic oxime under various conditions. For example, Cupriavidus pauculus (previously classified as an Alcaligenes species) has been observed to heterotrophically nitrify pyruvic oxime even in the presence of heavy metals such as Cu2+ (1 mM) and Ni2+ (0.5 mM) .
This metal resistance, combined with the ability to utilize pyruvic oxime, suggests potential applications of such organisms in bioremediation strategies in metal-contaminated environments .
Recent Research Developments
Structural Characterization
Recent research published in January 2025 has provided significant insights into the structure and function of pyruvic oxime dioxygenase, enhancing our understanding of the biochemical processing of pyruvic oxime . The elucidation of the crystal structure of POD from Alcaligenes faecalis has revealed unique features of this enzyme and provided a foundation for understanding its catalytic mechanism .
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